molecular formula C25H24F3N5S B1667042 Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine

Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine

Cat. No. B1667042
M. Wt: 483.6 g/mol
InChI Key: HDEGHWQWPSXKSF-UHFFFAOYSA-N
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Patent
US07396831B2

Procedure details

To a 5-mL, round-bottomed flask was added [6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine (0.060 g, 0.15 mmol), 1,2-dichloroethane (1 mL), acetic acid (0.018 mL, 0.31 mmol) and cyclohexanecarboxaldehyde (0.055 mL, 0.45 mmol, Aldrich). Sodium triacetoxy-borohydride (0.083 g, 0.39 mmol, Aldrich) was added to the mixture with stirring at 0° C. and the mixture was stirring for 17 h at room temperature. The reaction mixture was diluted with EtOAc (3 mL) and quenched with H2O (3 mL) and satd NaHCO3 (7 mL). The phases were separated and the aqueous phase was extracted with EtOAc (3×3 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo onto silica gel. Purification by silica gel chromatography with gradient from 20% to 50% solution of EtOAc in hexane afforded the title compound as a yellow solid. MS (ESI, pos. ion.) m/z: 484 (M+1).
Name
[6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.018 mL
Type
reactant
Reaction Step One
Quantity
0.055 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.083 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[C:12]1[N:17]=[CH:16][N:15]=[C:14]([NH:18][C:19]2[CH:27]=[CH:26][C:22]3[N:23]=[CH:24][S:25][C:21]=3[CH:20]=2)[CH:13]=1.C(O)(=O)C.[CH:32]1([CH:38]=O)[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CCOC(C)=O.ClCCCl>[S:25]1[C:21]2[CH:20]=[C:19]([NH:18][C:14]3[CH:13]=[C:12]([C:3]4[CH:4]=[CH:5][C:6]([C:8]([F:10])([F:11])[F:9])=[CH:7][C:2]=4[NH:1][CH2:38][CH:32]4[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)[N:17]=[CH:16][N:15]=3)[CH:27]=[CH:26][C:22]=2[N:23]=[CH:24]1 |f:3.4|

Inputs

Step One
Name
[6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine
Quantity
0.06 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)C1=CC(=NC=N1)NC1=CC2=C(N=CS2)C=C1
Name
Quantity
0.018 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.055 mL
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.083 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirring for 17 h at room temperature
Duration
17 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O (3 mL) and satd NaHCO3 (7 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×3 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography with gradient from 20% to 50% solution of EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)NC2=NC=NC(=C2)C2=C(C=C(C=C2)C(F)(F)F)NCC2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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